4-Amino-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyrimidine-5-carboxamide
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Overview
Description
4-Amino-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C17H20N6O2S and its molecular weight is 372.45. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 4-Amino-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyrimidine-5-carboxamide is acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh) in the brain . It plays a crucial role in learning and memory processes .
Mode of Action
This compound interacts with AChE, inhibiting its activity . The inhibition of AChE leads to an increase in the concentration of ACh, a neurotransmitter, in the brain . The compound was found to be a mixed-type inhibitor, exhibiting both competitive and non-competitive inhibition .
Biochemical Pathways
The inhibition of AChE affects the cholinergic neurotransmission pathway . By preventing the breakdown of ACh, the compound enhances cholinergic neurotransmission, which is critical for memory and cognition .
Pharmacokinetics
The compound’s ability to inhibit ache suggests that it can cross the blood-brain barrier and interact with its target in the brain .
Result of Action
The result of the compound’s action is an increase in ACh levels in the brain, which can enhance cognitive function . This makes the compound a potential candidate for the treatment of neurodegenerative diseases like Alzheimer’s disease, which is characterized by a deficiency in cholinergic neurotransmission .
Biochemical Analysis
Biochemical Properties
The compound 4-Amino-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyrimidine-5-carboxamide has been shown to interact with acetylcholinesterase, an enzyme crucial for the proper functioning of the nervous system . The nature of these interactions involves the compound acting as an inhibitor for the enzyme, thereby affecting the hydrolysis of acetylcholine .
Cellular Effects
The effects of this compound on cells are primarily related to its interaction with acetylcholinesterase. By inhibiting this enzyme, the compound can potentially influence cell function, particularly in neurons where acetylcholine plays a key role in transmitting signals .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with acetylcholinesterase. This binding inhibits the enzyme’s activity, leading to an increase in acetylcholine levels .
Metabolic Pathways
Given its interaction with acetylcholinesterase, it may be involved in pathways related to the metabolism of acetylcholine .
Biological Activity
4-Amino-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyrimidine-5-carboxamide, a compound with promising therapeutic potential, has garnered attention for its biological activities, particularly in cancer research. This article explores its biological activity, including its mechanisms of action, cytotoxicity, and potential therapeutic applications.
The compound has a molecular weight of approximately 372.4 g/mol and is characterized by the presence of a pyrimidine core linked to a 4-phenylpiperazine moiety. Its structural formula can be represented as follows:
The biological activity of this compound primarily involves the inhibition of key enzymes and pathways associated with cancer cell proliferation. Studies have indicated that it functions as an inhibitor of various protein kinases, including Aurora kinases, which play crucial roles in cell division and tumor growth.
Key Mechanisms:
- Aurora Kinase Inhibition : The compound has been shown to inhibit Aurora B kinase with an IC50 value as low as 0.2 nM, indicating strong potency against this target .
- EGFR/HER2 Inhibition : It also exhibits inhibitory activity against the epidermal growth factor receptor (EGFR), which is overexpressed in several cancers .
- Induction of Apoptosis : The compound induces apoptosis in cancer cells through oxidative stress mechanisms, leading to morphological changes characteristic of programmed cell death .
Biological Activity Data
The following table summarizes the biological activities and findings related to this compound:
Activity | Target | IC50 Value (nM) | Source |
---|---|---|---|
Aurora B Kinase Inhibition | Aurora Kinase | 0.2 | |
EGFR Inhibition | EGFR | Not specified | |
Cytotoxicity against cancer cells | Various Tumor Lines | Nanomolar range |
Case Studies
Several studies have assessed the efficacy of this compound in various cancer models:
- In Vitro Studies : Research demonstrated that the compound exhibited significant cytotoxicity against glioblastoma multiforme and breast adenocarcinoma cell lines at low concentrations (nanomolar range). Morphological alterations consistent with apoptosis were observed, confirming its potential as an anticancer agent .
- In Vivo Studies : Animal model studies indicated that administration of the compound resulted in reduced tumor growth, supporting its therapeutic potential in vivo .
- Pharmacokinetics : Biodistribution studies showed rapid clearance from the bloodstream, with kidneys identified as the primary excretion pathway. This pharmacokinetic profile suggests potential for effective dosing regimens in clinical applications .
Properties
IUPAC Name |
4-amino-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanylpyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O2S/c18-15-13(16(19)25)10-20-17(21-15)26-11-14(24)23-8-6-22(7-9-23)12-4-2-1-3-5-12/h1-5,10H,6-9,11H2,(H2,19,25)(H2,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMVNFYRINGPUTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NC=C(C(=N3)N)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.